molecular formula C19H23NO3 B2524471 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide CAS No. 1203038-42-9

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide

Cat. No.: B2524471
CAS No.: 1203038-42-9
M. Wt: 313.397
InChI Key: WZJRQNIXQMTKPX-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is a synthetic acetamide derivative featuring a cyclohexenylethyl chain and a 3-oxo-2,3-dihydro-1H-inden-5-yloxy moiety. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs exhibit activities ranging from cytokine modulation to enzyme inhibition, as discussed below .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c21-18-9-7-15-6-8-16(12-17(15)18)23-13-19(22)20-11-10-14-4-2-1-3-5-14/h4,6,8,12H,1-3,5,7,9-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJRQNIXQMTKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)COC2=CC3=C(CCC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H28N2O3, with a molecular weight of 356.46 g/mol. The compound features a cyclohexene moiety and an acetamide functional group, contributing to its biological properties.

PropertyValue
Molecular FormulaC21H28N2O3
Molecular Weight356.46 g/mol
IUPAC NameThis compound
Purity≥95%

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 12.4 to 16.5 μM .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Inflammation is a critical factor in many diseases, including arthritis and cardiovascular conditions. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Anti-cancer Potential

Preliminary studies indicate that the compound may possess anti-cancer properties. For example, it has been suggested that related compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt pathway . Further research is necessary to elucidate the specific mechanisms involved.

Neuroprotective Properties

Some studies suggest that compounds with similar structures may offer neuroprotective benefits. They could potentially mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer’s .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated significant antibacterial activity with MIC values indicating potent inhibition .

Study 2: In Vivo Anti-inflammatory Effects

In an animal model of arthritis, derivatives of this compound were administered to assess their anti-inflammatory effects. The results showed a marked reduction in joint swelling and inflammatory markers compared to controls, supporting the compound's potential therapeutic application in inflammatory diseases .

The biological activity of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yloxy)acetamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammation and microbial growth.
  • Modulation of Signaling Pathways : The compound may interact with various signaling pathways that regulate cell survival and apoptosis.
  • Antioxidant Activity : It may exert protective effects against oxidative stress by scavenging free radicals.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported)
Target Compound C19H21NO3 ~311.38 Cyclohexenylethyl, 3-oxo-inden-5-yloxy Not reported
N-(2,3-Dihydro-1-oxo-1H-inden-5-yl)acetamide C11H11NO2 189.21 None Not reported
N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide C16H19NO2 265.33 Cyclopentyl, 3-oxo-inden-1-yl Crystallographically characterized
Compound 37 C25H25N5O2 427.50 Benzoimidazole-pyridine IL-8/TNF-α modulation
N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide C14H20N2O2 248.32 Cyclohexenylethyl, 2-oxopyrrolidinyl Not reported

Key Research Findings

Role of the Indenone Group: The 3-oxo-inden moiety is a common feature in bioactive molecules, with crystallographic data (e.g., ) confirming its planar structure, which may facilitate interactions with flat binding pockets in enzymes or receptors .

Impact of Cyclohexenylethyl Chain: This substituent increases molecular weight and lipophilicity (estimated clogP ~3.1 for the target vs.

Synthetic Strategies : Cyclohexenylethyl analogs are often synthesized via nucleophilic acyl substitutions or cycloadditions, as seen in and .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide?

  • Answer : The synthesis typically involves multi-step reactions, including condensation of cyclohexene-derived amines with activated acetamide intermediates. For example, coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) are effective for forming amide bonds under controlled conditions (0–5°C) to minimize side reactions. Solvent systems (e.g., DCM) and bases (e.g., 2,6-lutidine) are critical for maintaining reaction efficiency . Precise temperature control and TLC monitoring (hexane:ethyl acetate, 9:3 v/v) ensure intermediate purity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) in DMSO-d6 confirms structural integrity, with peaks corresponding to the cyclohexene proton environment (δ 5.5–6.0 ppm) and the indenone carbonyl group (δ 170–175 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures stoichiometric accuracy (±0.5%). Single-crystal X-ray diffraction (using SHELXL) provides definitive stereochemical data .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • Answer : Use HEK-blue NOD2 or THP-1 cell lines to evaluate immunomodulatory activity via IL-8 or TNF-α suppression. Dose-response curves (0.1–100 µM) and commercial ELISA kits quantify cytokine levels. Include positive controls (e.g., known NOD2 antagonists) and validate results with PBMCs to ensure physiological relevance .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioavailability while retaining activity?

  • Answer : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the cyclohexene moiety to improve solubility. Comparative molecular field analysis (CoMFA) and logP calculations guide modifications. Test analogs in Caco-2 cell monolayers to measure permeability (Papp) and efflux ratios. Retain the indenone core, as its planar structure is critical for target engagement .

Q. What computational strategies are effective for predicting binding modes to biological targets?

  • Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) against homology models of NOD2 or related receptors. Validate docking poses with molecular dynamics simulations (GROMACS) to assess stability (RMSD < 2 Å over 50 ns). Prioritize residues with hydrogen-bonding potential (e.g., Arg587 in NOD2) for mutagenesis studies .

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Answer : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular reporter assays). Check for off-target effects via kinase profiling panels. Adjust experimental conditions (e.g., serum concentration in cell culture) to mimic physiological environments. Apply statistical rigor (e.g., Bonferroni correction) to minimize false positives .

Q. What crystallographic techniques are suitable for elucidating its 3D structure?

  • Answer : Grow single crystals via vapor diffusion (e.g., methanol/water). Collect high-resolution (<1.0 Å) X-ray data using synchrotron radiation. Refine with SHELXL, focusing on anisotropic displacement parameters for the cyclohexene ring. Validate hydrogen-bonding networks with Olex2 or Mercury .

Methodological Guidance Table

Research ObjectiveRecommended TechniqueKey ParametersReference
Synthesis OptimizationTBTU-mediated couplingTemp: 0–5°C; Solvent: DCM
Structural ValidationSingle-crystal XRDResolution: <1.0 Å; Software: SHELXL
Bioactivity ScreeningHEK-blue NOD2 assayIL-8 measurement via ELISA
Computational ModelingMolecular DynamicsForce field: CHARMM36

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